Octahydrochrysene
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Overview
Description
Octahydrochrysene is a polycyclic aromatic hydrocarbon with the chemical formula C₁₈H₂₀. It is a derivative of chrysene, where the central rings are essentially planar, while the outer rings are substantially non-planar
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octahydrochrysene typically involves the hydrogenation of chrysene. One common method includes the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows: [ \text{Chrysene} + 4H_2 \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow hydrogenation reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can further hydrogenate this compound to form fully saturated hydrocarbons.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially if electron-withdrawing groups are present on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
Octahydrochrysene has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of octahydrochrysene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application and context.
Comparison with Similar Compounds
Chrysene: The parent compound of octahydrochrysene, with a fully aromatic structure.
Tetrahydrochrysene: A partially hydrogenated derivative of chrysene.
Hexahydrochrysene: Another partially hydrogenated derivative with different hydrogenation levels.
Uniqueness: this compound is unique due to its specific hydrogenation level, which imparts distinct structural and chemical properties compared to its parent compound and other derivatives
Properties
CAS No. |
91741-91-2 |
---|---|
Molecular Formula |
C18H20 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
1,2,3,4,4a,4b,5,6-octahydrochrysene |
InChI |
InChI=1S/C18H20/c1-3-7-15-13(5-1)9-11-18-16-8-4-2-6-14(16)10-12-17(15)18/h1,3,5,7,10,12,16,18H,2,4,6,8-9,11H2 |
InChI Key |
YAWWVEPFRVXKJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC=C3C(C2C1)CCC4=CC=CC=C43 |
Origin of Product |
United States |
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